molecular formula C26H30N4O4S B2442707 3-(4-((1-bencilpiperidin-4-il)amino)-4-oxobutyl)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo CAS No. 946243-46-5

3-(4-((1-bencilpiperidin-4-il)amino)-4-oxobutyl)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo

Número de catálogo: B2442707
Número CAS: 946243-46-5
Peso molecular: 494.61
Clave InChI: JPHPOGVEHJCMIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the delta opioid receptor . This receptor is a G protein-coupled receptor that binds endogenous opioid peptides and is involved in pain modulation and analgesia.

Mode of Action

The compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects.

Actividad Biológica

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with multiple functional groups that contribute to its reactivity and biological activity. The presence of a thioxo group allows for interactions with nucleophilic residues in enzymes, potentially leading to enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thioxo group can form covalent bonds with active site residues in enzymes, inhibiting their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme activity needs to be modulated.
  • Receptor Modulation : The quinazoline core may interact with different receptors, influencing cellular signaling pathways. Such interactions can lead to altered cellular responses that are beneficial in therapeutic contexts.

Antitumor Activity

Recent studies have demonstrated that compounds similar to methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Compounds derived from tetrahydroquinolinones have shown antiproliferative effects against colorectal cancer (CRC) cell lines by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .
CompoundCell LineIC50 (µM)Mechanism
20dHCT-116MicromolarInduces oxidative stress
20dVarious-Autophagy via PI3K/AKT/mTOR

Cholinesterase Inhibition

The compound's structural analogs have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

  • Inhibition Potency : A related compound showed AChE inhibition with an IC50 of 5.90 µM and BuChE inhibition at 6.76 µM, indicating potential use in treating neurodegenerative diseases .
CompoundAChE IC50 (µM)BuChE IC50 (µM)
BOP-15.90 ± 0.076.76 ± 0.04

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity : Compound 4k exhibited remarkable anticancer activity against various solid tumor cell lines with GI50 values significantly lower than traditional chemotherapy agents like cisplatin .
  • Mechanistic Insights : Research indicated that these compounds can disrupt cellular processes by modulating enzyme activities and receptor signaling pathways, further supporting their therapeutic potential.

Propiedades

Número CAS

946243-46-5

Fórmula molecular

C26H30N4O4S

Peso molecular

494.61

Nombre IUPAC

methyl 3-[4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-34-25(33)19-9-10-21-22(16-19)28-26(35)30(24(21)32)13-5-8-23(31)27-20-11-14-29(15-12-20)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,20H,5,8,11-15,17H2,1H3,(H,27,31)(H,28,35)

Clave InChI

JPHPOGVEHJCMIM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.